molecular formula C19H17BrN2O4 B2400660 methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899743-05-6

methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No.: B2400660
CAS No.: 899743-05-6
M. Wt: 417.259
InChI Key: RIYQLMNDPOTFAL-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a bicyclic heterocyclic compound characterized by:

  • Core structure: A benzo[g][1,3,5]oxadiazocine framework, integrating oxygen and nitrogen atoms in its fused ring system.
  • Substituents:
    • 3-Bromophenyl group at position 2.
    • Methyl ester at position 6.
    • Methyl group at position 2.
    • Ketone at position 4.
  • Molecular formula: C₁₉H₁₆BrN₂O₄ (inferred from analogs in ).
  • Molecular weight: ~435.2 g/mol (similar to the 4-bromo-2-fluorophenyl analog in ).

Properties

IUPAC Name

methyl 10-(3-bromophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4/c1-19-10-15(14-8-11(17(23)25-2)6-7-16(14)26-19)21-18(24)22(19)13-5-3-4-12(20)9-13/h3-9,15H,10H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYQLMNDPOTFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure contributes to a diverse range of biological activities, making it an intriguing subject for research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C15H16BrN3O3C_{15}H_{16}BrN_{3}O_{3}, and it features a bromophenyl group attached to a methanobenzo[g][1,3,5]oxadiazocine scaffold. The presence of multiple functional groups enhances its reactivity and potential biological interactions.

PropertyValue
Molecular Weight338.20 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
CAS Number899743-05-6

Antimicrobial Activity

Studies have shown that compounds similar to methyl 3-(3-bromophenyl)-2-methyl-4-oxo exhibit antimicrobial properties. For instance, derivatives containing the bromophenyl moiety have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound has also been investigated for its potential anticancer activity. Research indicates that related structures can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, compounds with similar frameworks have been shown to inhibit cell proliferation in breast cancer models .

Case Study: Anticancer Effects

In a study conducted by Malinka et al., derivatives of oxadiazocine were tested for their ability to inhibit the growth of cancer cell lines. The results indicated that certain derivatives led to significant reductions in cell viability, suggesting a promising avenue for further development in cancer therapeutics .

Anti-inflammatory Effects

The anti-inflammatory properties of the compound are attributed to its ability to inhibit pro-inflammatory cytokines. Research has demonstrated that related compounds can reduce inflammation in animal models by downregulating the expression of TNF-alpha and IL-6 .

The biological activities of methyl 3-(3-bromophenyl)-2-methyl-4-oxo can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate receptors associated with pain and inflammation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs differ in halogen type/position, functional groups, and ring substituents (Table 1):

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound N/A C₁₉H₁₆BrN₂O₄ 435.2 3-bromophenyl, methyl ester Under investigation (anticancer potential inferred from analogs)
Methyl 3-(4-bromo-2-fluorophenyl)-... () 899743-21-6 C₁₉H₁₆BrFN₂O₄ 435.2 4-bromo-2-fluorophenyl Anticancer, anti-inflammatory
3-(3-Chlorophenyl)-...-4-thione () 1019149-31-5 C₁₈H₁₇ClN₂O₂S 360.9 3-chlorophenyl, thione Enhanced antimicrobial activity due to thione group
8-Bromo-3-(3-chloro-4-methylphenyl)-... () N/A C₁₈H₁₆BrClN₂O₂ 407.7 3-chloro-4-methylphenyl Improved metabolic stability

Key Observations :

  • Halogen Effects: Bromine at the 3-position (target) vs.
  • Functional Groups : The ketone in the target compound vs. thione in impacts hydrogen-bonding capacity and redox reactivity .
  • Substituent Position : Methoxy or methyl groups at specific positions (e.g., ) enhance lipophilicity and bioavailability .

Structural Analysis Techniques

  • X-ray Crystallography : SHELX software () and ORTEP-III () are widely used for determining the absolute configuration of oxadiazocines .
  • Spectroscopy : NMR and IR data confirm substituent placement and hydrogen-bonding patterns .

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